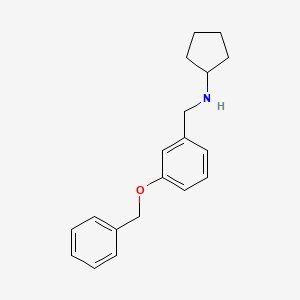
2-(5-Formyl-2-pyridyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Formyl-2-pyridyl)acetonitrile is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a formyl group at the 5-position and an acetonitrile group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Formyl-2-pyridyl)acetonitrile typically involves the reaction of 2-pyridinecarboxaldehyde with acetonitrile in the presence of a base. One common method involves the use of sodium hydride (NaH) as the base in an aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via deprotonation of the acetonitrile, followed by nucleophilic addition to the aldehyde group on the pyridine ring, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(5-Formyl-2-pyridyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Ammonia (NH3) or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(5-Carboxy-2-pyridyl)acetonitrile.
Reduction: 2-(5-Hydroxymethyl-2-pyridyl)acetonitrile.
Substitution: 2-(5-Formyl-2-pyridyl)acetamide or 2-(5-Formyl-2-pyridyl)ethylamine.
科学的研究の応用
2-(5-Formyl-2-pyridyl)acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(5-Formyl-2-pyridyl)acetonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The formyl and nitrile groups can interact with amino acid residues in the enzyme’s active site, leading to inhibition.
類似化合物との比較
Similar Compounds
2-(5-Formyl-3-pyridyl)acetonitrile: Similar structure but with the formyl group at the 3-position.
2-(5-Carboxy-2-pyridyl)acetonitrile: An oxidized form of the compound with a carboxylic acid group.
2-(5-Hydroxymethyl-2-pyridyl)acetonitrile: A reduced form with a hydroxymethyl group.
Uniqueness
2-(5-Formyl-2-pyridyl)acetonitrile is unique due to the specific positioning of the formyl and nitrile groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and development.
特性
分子式 |
C8H6N2O |
|---|---|
分子量 |
146.15 g/mol |
IUPAC名 |
2-(5-formylpyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C8H6N2O/c9-4-3-8-2-1-7(6-11)5-10-8/h1-2,5-6H,3H2 |
InChIキー |
CNWCMPQWWWAJRW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Phenyl-2,6-diazaspiro[3.3]heptane](/img/structure/B14773110.png)
![2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]propanamide](/img/structure/B14773118.png)
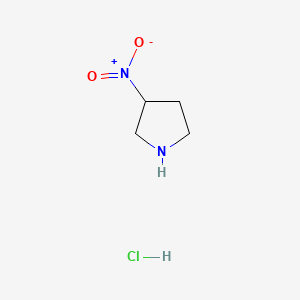


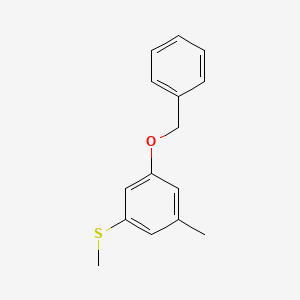
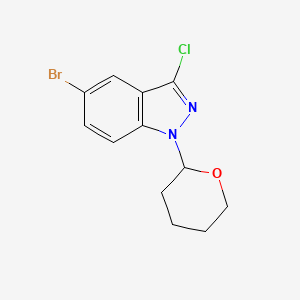
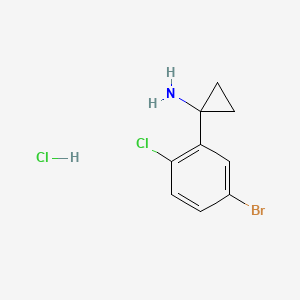
![6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide](/img/structure/B14773144.png)

![Benzyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14773156.png)
